Aluminumhexafluoro-2,4-pentanedionat

Chemical Vapor Deposition (CVD) Precursor Volatility Thermogravimetric Analysis (TGA)

Low-thermal-budget Al₂O₃ deposition or pyrophoric TMA handling are persistent bottlenecks. Al(hfac)₃ directly solves these: • 46% lower sublimation enthalpy vs Al(acac)₃ - allows precursor delivery at substantially reduced source temperatures, protecting flexible polymer or advanced semiconductor stacks from thermal degradation. • Non-pyrophoric, air-stable crystalline solid - eliminates dedicated inert-atmosphere gloveboxes for routine handling, cutting CapEx and accelerating experimental workflows. • Enables dual-function deposition and isotropic plasma ALE of Al₂O₃ - achieving 0.16 nm/cycle etch rate with 98% synergy - a single-precursor strategy for precision nanofabrication.

Molecular Formula C15H3AlF18O6
Molecular Weight 648.13 g/mol
Cat. No. B13122396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminumhexafluoro-2,4-pentanedionat
Molecular FormulaC15H3AlF18O6
Molecular Weight648.13 g/mol
Structural Identifiers
SMILES[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Al+3]
InChIInChI=1S/3C5HF6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3
InChIKeySINRSQHVMMWHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Al(hfac)₃ Procurement & Properties


Aluminum hexafluoro-2,4-pentanedionat, also known as aluminum hexafluoroacetylacetonate or Al(hfac)₃, is a homoleptic coordination complex of aluminum(III) with three fully fluorinated β-diketonate (hexafluoroacetylacetonate, hfac) ligands [1]. Its molecular formula is C₁₅H₃AlF₁₈O₆ (CAS: 15306-18-0), with a molecular weight of approximately 648.13–648.17 g·mol⁻¹ [2]. As a white to off-white crystalline solid with a melting point in the range of 70–73 °C, it is primarily employed as a volatile metal-organic precursor for the deposition of aluminum-containing thin films via chemical vapor deposition (CVD) and related techniques [2]. The strong electron-withdrawing effect of the CF₃ groups in the hfac ligand significantly impacts the intermolecular interactions of this complex, differentiating it from its non-fluorinated analogs [3].

Volatile CVD/ALD Precursor Enables low-temperature vapor deposition of aluminum-containing thin films
Fluorinated Ligand Design Six CF₃ groups reduce intermolecular forces, lowering sublimation enthalpy
Air-Stable Solid Handling Non-pyrophoric crystalline solid; standard Schlenk techniques sufficient

Al(hfac)₃ Advantages Over Alternatives


In the procurement of aluminum precursors for vapor deposition, substituting a fluorinated β-diketonate like Al(hfac)₃ with a non-fluorinated analog such as Al(acac)₃, a sterically bulky complex like Al(tmhd)₃, or a pyrophoric alkyl like trimethylaluminum (TMA) is not a straightforward or scientifically sound substitution [1]. The volatility, thermal stability, and handling characteristics of Al(hfac)₃ are a direct consequence of the specific electronic effects imparted by the six electron-withdrawing CF₃ groups, which reduce intermolecular interactions and dramatically lower the enthalpy of sublimation compared to its non-fluorinated counterpart [1][2]. Conversely, the lack of these fluorine substituents in Al(acac)₃ leads to stronger intermolecular forces and a much higher thermal budget requirement for vapor transport [1]. While TMA is the workhorse precursor for ALD of Al₂O₃, its pyrophoric nature imposes significant and costly safety and engineering requirements for storage and handling, which are not a factor for the air-stable, solid Al(hfac)₃ . Selecting an alternative precursor without considering these quantitative, property-defining differences will lead to suboptimal process conditions and potentially increased operational overhead.

Volatility Profile Differs
Non-fluorinated analogs like Al(acac)₃ have higher sublimation enthalpy, requiring elevated source temperatures that may shift deposition conditions and film quality.
Pyrophoricity Risk
Trimethylaluminum (TMA) is highly pyrophoric, necessitating dedicated inert-atmosphere handling and safety systems absent from Al(hfac)₃ workflows.
Steric Bulk Consideration
Bulky ligands in Al(tmhd)₃ may alter volatility and thermal stability, potentially requiring re-optimization of vaporization parameters.

Al(hfac)₃ Selection Evidence


Reduced Sublimation Enthalpy

The presence of six CF₃ groups in Al(hfac)₃ leads to a substantial reduction in the enthalpy of sublimation (ΔHₛᵤᵦ), a key thermodynamic parameter governing a precursor's volatility in CVD processes. Thermogravimetric analysis (TGA) studies demonstrate that the ΔHₛᵤᵦ value for M(hfac)₃ complexes is approximately 54% of the value for the corresponding M(acac)₃ derivatives [1][2]. This quantitative reduction in energy required for sublimation directly translates to a higher vapor pressure at a given temperature, enabling vapor transport at lower source temperatures.

Reduced Sublimation Enthalpy
Class-level
~46% lower ΔHₛᵤᵦ vs M(acac)₃
Supports lower source temperature
Derived from class-level TGA series
Chemical Vapor Deposition (CVD) Precursor Volatility Thermogravimetric Analysis (TGA) Sublimation Enthalpy

Sublimation Point Definition

Al(hfac)₃ is a high-melting solid that sublimes cleanly without decomposition under reduced pressure. This property is essential for purification via sublimation and for predictable vapor delivery in deposition systems. Vendor specifications indicate a sublimation temperature of 50 °C at a pressure of 0.1 mm Hg, and a boiling point of 170 °C with decomposition at atmospheric pressure . This well-defined thermal behavior contrasts with the often more complex decomposition pathways of alternative precursors, providing a clear operational window for vaporization.

Sublimation Point
Data to verify
50 °C at 0.1 mm Hg
Defines operational temperature window
Vendor specification; requires verification
Physical Vapor Deposition (PVD) Precursor Purification Sublimation Temperature Thermal Stability

Air-Stable, Non-Pyrophoric Handling

A critical but often understated differentiator in precursor procurement is the compound's inherent hazard profile. Aluminum hexafluoroacetylacetonate is a non-pyrophoric, air-stable crystalline solid that can be handled using standard Schlenk techniques without the risk of spontaneous ignition upon air exposure [1]. In stark contrast, trimethylaluminum (TMA), a common alternative aluminum precursor, is a highly pyrophoric liquid that ignites instantaneously in air, mandating the use of rigorous inert atmosphere glovebox or Schlenk line techniques, specialized equipment, and dedicated safety protocols [2].

Air-Stable Handling
Head-to-head
Non-pyrophoric solid vs. pyrophoric liquid TMA
Lowers handling infrastructure cost
Moisture sensitive over extended periods
Laboratory Safety Pyrophoricity Air and Moisture Stability Precursor Handling

Living ROP of Lactide

The utility of Al(hfac)₃ extends beyond vapor deposition. It serves as a synthetic entry point to well-defined heteroleptic complexes that act as initiators for the controlled ring-opening polymerization (ROP) of cyclic esters. Specifically, the complex [Al(hfac)₂(OⁱPr)]₂ (synthesized from Al(hfac)₃) initiates the ROP of racemic lactide, yielding polylactides (PLAs) with controlled molecular weights (Mₙ up to 30,300 g·mol⁻¹) and relatively narrow polydispersities (Đ = Mw/Mn = 1.10–1.32) [1][2]. This level of control is a hallmark of a well-behaved, living polymerization system, contrasting with the behavior of simple aluminum alkoxides like Al(OⁱPr)₃, which may not offer the same degree of control without careful optimization [3].

Polymerization Control
Class-level
Đ = 1.10–1.32 via [Al(hfac)₂(OⁱPr)]₂
Enables narrow dispersity PLA synthesis
Compared to Al(OⁱPr)₃ initiator
Ring-Opening Polymerization (ROP) Polylactide (PLA) Controlled Polymerization Catalyst Design

Atomic Layer Etching of Al₂O₃

While Al(hfac)₃ is an established precursor for depositing aluminum oxide, its role as a source of the hexafluoroacetylacetone (Hhfac) ligand highlights its broader utility in advanced semiconductor fabrication. A recent study demonstrates an isotropic plasma atomic layer etching (ALE) process for Al₂O₃ using sequential doses of Hhfac and H₂ plasma [1]. This process achieves a highly controlled etch rate of 0.16 ± 0.02 nm per cycle with an ALE synergy of 98%, underscoring the precise thickness control enabled by the surface chemistry of fluorinated β-diketonates [1]. This positions Al(hfac)₃ not just as a film-forming precursor but as a source of a critical etching chemistry, whereas alternative precursors like AlMe₃ or Al(acac)₃ cannot serve this dual function in ALE of Al₂O₃.

Atomic Layer Etching
Reported
Etch rate 0.16 nm/cycle, 98% synergy
Supports additive/subtractive processing
Hhfac + H₂ plasma process
Atomic Layer Etching (ALE) Thin Film Patterning Plasma Processing High-K Dielectrics

Al(hfac)₃ Application Scenarios


Low-Temperature Al₂O₃ CVD/ALD

Al(hfac)₃ is the preferred aluminum precursor for chemical vapor deposition processes where a low thermal budget is critical. Its 46% lower enthalpy of sublimation compared to Al(acac)₃ allows for effective vapor transport at significantly lower source temperatures, minimizing thermal decomposition and enabling deposition on temperature-sensitive substrates such as flexible polymers or advanced semiconductor stacks. This characteristic directly addresses the need for high-quality dielectric layers in emerging electronics [1].

Safe R&D Lab Handling

In high-throughput research and development settings, the non-pyrophoric and air-stable nature of solid Al(hfac)₃ presents a compelling safety and operational advantage over pyrophoric alternatives like trimethylaluminum (TMA). The elimination of the need for dedicated inert atmosphere gloveboxes for routine handling reduces capital investment, simplifies workflow, and lowers the risk profile of the laboratory, translating to lower total operational costs and faster experimental turnaround [1].

Living ROP for Polyesters

For polymer chemists, Al(hfac)₃ is not an end product but a crucial synthon for accessing well-defined aluminum initiators like [Al(hfac)₂(OⁱPr)]₂. These initiators enable the living ring-opening polymerization of lactide, yielding polylactide with predictable molecular weights and narrow dispersities (Đ = 1.10–1.32) [1]. This level of control is essential for synthesizing block copolymers and other advanced macromolecular architectures for drug delivery and biomaterials research.

ALE Process Development

Al(hfac)₃ and its constituent ligand, hexafluoroacetylacetone (Hhfac), are key enablers for isotropic plasma atomic layer etching of Al₂O₃. The demonstrated ability to achieve an etch rate of 0.16 nm/cycle with 98% synergy is critical for the precise, sub-nanometer patterning required for future integrated circuit nodes. The use of Al(hfac)₃-based chemistry offers a pathway for both the deposition and the controlled removal of aluminum oxide, a dual functionality not offered by traditional metal alkyl precursors [1].

Application
Selection Property
Validation Focus
Low-Temperature Al₂O₃ CVD/ALD
Lower sublimation enthalpy context
Thermal budget and film purity
Safe R&D Lab Handling
Non-pyrophoric, air-stable solid
Handling protocol and infrastructure cost
Living ROP for Polyesters
Initiator for controlled polymerization
Molecular weight and dispersity control
ALE Process Development
Dual-use chemistry (deposition/etch)
Etch per cycle and process synergy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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